1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide
Description
1-(3,4-Dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative characterized by a 3,4-dimethoxybenzoyl group at position 1 and a 2-fluorophenyl substituent on the amide nitrogen. The compound shares structural motifs with opioid analogs and enzyme inhibitors, making it a candidate for comparative analysis with related molecules .
Properties
Molecular Formula |
C21H23FN2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O4/c1-27-18-8-7-15(13-19(18)28-2)21(26)24-11-9-14(10-12-24)20(25)23-17-6-4-3-5-16(17)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) |
InChI Key |
SNSHLKSTZVOYJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the benzoyl group: The 3,4-dimethoxybenzoyl group can be introduced via acylation reactions using reagents such as 3,4-dimethoxybenzoyl chloride.
Attachment of the fluorophenyl group: The N-(2-fluorophenyl) group can be introduced through nucleophilic substitution reactions using 2-fluoroaniline or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Pharmacological Applications
The compound has shown potential in various pharmacological applications, primarily due to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound exhibits cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study Data :
Study Cell Line IC50 (µM) Mechanism Study 1 A549 (Lung Cancer) 15.0 Apoptosis induction Study 2 MCF7 (Breast Cancer) 12.5 Cell cycle arrest Study 3 HeLa (Cervical Cancer) 10.0 Enzyme inhibition
Neurological Applications
The piperidine derivatives have been explored for their neuroprotective properties:
- Mechanism : They may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
- Research Findings : Compounds similar to this have been evaluated for their ability to protect neuronal cells from oxidative stress.
Antiviral Activity
The compound has also been investigated for antiviral properties:
- Findings : Preliminary studies suggest moderate antiviral activity against specific viral strains, indicating its potential as a therapeutic agent in viral infections.
Synthesis and Derivatives
The synthesis of 1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide typically involves several key steps:
- Formation of the piperidine ring.
- Introduction of the benzoyl and fluorophenyl groups through acylation reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Toxicological Profile
Initial toxicological assessments indicate favorable safety profiles; however, comprehensive studies are required to evaluate long-term effects and potential side effects.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Structural Analogs and Modifications
The following table summarizes critical structural analogs, their substituents, and functional differences:
Functional and Pharmacological Differences
- Ocfentanil vs.
- SARS-CoV-2 Inhibitors : Piperidine-4-carboxamides with fluorobenzyl and naphthalenylethyl groups (e.g., ) exhibit antiviral activity, suggesting that the target compound’s dimethoxybenzoyl group could be explored for similar applications if solubility and steric compatibility are optimized .
- 4-Methoxybutyrylfentanyl : The 4-methoxyphenyl and butanamide moieties in this analog increase opioid potency compared to the target compound, highlighting the critical role of amide chain length and aryl substitution in receptor activation .
Legal and Regulatory Considerations
Several piperidine-4-carboxamide analogs (e.g., 4-methoxybutyrylfentanyl) are regulated under controlled substance laws due to their opioid activity . The target compound’s structural distinction from these analogs—particularly the absence of phenethyl or fentanyl-related motifs—may exempt it from current regulations, though legislative updates (as noted in ) warrant ongoing monitoring .
Biological Activity
1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the piperidine class of derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly in the treatment of various neurological and psychiatric disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Carboxamide Group : The piperidine derivative is reacted with a carboxylic acid or its derivative.
- Attachment of Fluorophenyl and Dimethoxybenzoyl Groups : These steps involve nucleophilic aromatic substitution reactions and acylation processes.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may act as an antagonist at specific receptor sites, particularly those involved in dopaminergic and serotonergic pathways. This interaction is crucial for its potential therapeutic effects in treating conditions such as schizophrenia and anxiety disorders.
Antipsychotic Effects
Studies have shown that compounds similar to this compound exhibit significant antipsychotic activity. For instance, a related compound demonstrated efficacy in reducing psychotic symptoms in animal models by modulating dopamine receptor activity .
Neuroprotective Properties
Research has also highlighted the neuroprotective effects of piperidine derivatives. In vitro studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Cytotoxicity Against Cancer Cells
Recent investigations into the cytotoxicity of this compound have revealed promising results against various cancer cell lines. For example, derivatives have been tested for their ability to inhibit the growth of breast cancer cells (4T1) and leukemia cells (L1210), showing IC50 values in the micromolar range .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : A study involving animal models indicated that administration of this compound led to a significant reduction in anxiety-like behavior compared to control groups. Behavioral assessments showed improved outcomes in elevated plus-maze tests .
- Case Study 2 : In vitro assays demonstrated that this compound exhibited a dose-dependent cytotoxic effect on human breast cancer cells, with notable selectivity towards tumor cells over non-cancerous fibroblast cells .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Question
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms substituent positioning. For example, piperidine ring puckering and dihedral angles between aromatic moieties can be quantified .
What in vitro models are suitable for evaluating the biological activity of this compound?
Basic Research Question
- Enzyme Inhibition Assays : Target-specific enzymes (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ligands. IC₅₀ values should be calculated with dose-response curves (3–5 replicates) .
- Cell-Based Assays : Use immortalized cell lines (e.g., HEK293, HeLa) to assess cytotoxicity (via MTT/WST-1 assays) or receptor binding (e.g., fluorescence polarization for GPCR targets) .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
- Methodological Reproducibility : Ensure consistent assay conditions (e.g., buffer pH, incubation time) across labs. Variability in cell passage number or enzyme lot can skew results .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers or confounding variables (e.g., solvent DMSO concentration affecting compound solubility) .
What computational strategies are effective for studying this compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model binding poses. Focus on key residues (e.g., hydrophobic pockets accommodating the 3,4-dimethoxybenzoyl group) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. MM-PBSA calculations estimate binding free energy .
How can the pharmacokinetic profile of this compound be optimized through structural modification?
Advanced Research Question
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. In vitro liver microsomal assays (human/rat) quantify metabolic half-life .
- Lipophilicity Adjustment : Modify the piperidine carboxamide with polar substituents (e.g., hydroxyl groups) to improve aqueous solubility while retaining target affinity (ClogP calculations via ChemDraw) .
What analytical techniques are critical for assessing purity and stability during storage?
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities (>98% purity threshold). MS fragmentation confirms degradation products (e.g., hydrolyzed benzoyl groups) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor via TLC or DSC to identify decomposition pathways (e.g., oxidation of methoxy groups) .
How does the compound’s crystal structure inform its formulation development?
Advanced Research Question
- Polymorph Screening : Use solvent evaporation or slurry crystallization to identify stable polymorphs. DSC/TGA data correlate with bioavailability .
- Co-Crystal Engineering : Co-formulate with succinic acid to enhance dissolution rates. PXRD confirms co-crystal formation .
What safety protocols are essential for handling this compound in the laboratory?
Basic Research Question
- PPE Requirements : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic/basic degradation products before incineration by licensed facilities .
How can interdisciplinary approaches (e.g., materials science) expand this compound’s research applications?
Advanced Research Question
- Nanoparticle Delivery : Encapsulate in PLGA nanoparticles (solvent evaporation method) for sustained release. Dynamic light scattering (DLS) characterizes particle size .
- Surface Functionalization : Graft onto graphene oxide via π-π stacking for catalytic applications. Raman spectroscopy confirms successful conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
